molecular formula C16H19N7O2 B2937206 1,3,5-trimethyl-4-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1H-pyrazole CAS No. 2097897-27-1

1,3,5-trimethyl-4-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1H-pyrazole

Cat. No.: B2937206
CAS No.: 2097897-27-1
M. Wt: 341.375
InChI Key: LAVCJCHABCBBJC-UHFFFAOYSA-N
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Description

The compound 1,3,5-trimethyl-4-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1H-pyrazole is a structurally complex heterocyclic molecule comprising three distinct moieties:

An azetidine-1-carbonyl linker, introducing conformational rigidity and hydrogen-bonding capacity via the carbonyl group.

A 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yloxy group, a fused bicyclic system known for its pharmacological relevance in targeting enzymes and receptors .

The synthesis of such hybrids likely involves multi-component reactions or stepwise coupling strategies, as seen in analogous triazolopyrimidine derivatives .

Properties

IUPAC Name

[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N7O2/c1-9-5-13(23-16(19-9)17-8-18-23)25-12-6-22(7-12)15(24)14-10(2)20-21(4)11(14)3/h5,8,12H,6-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVCJCHABCBBJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)C4=C(N(N=C4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-trimethyl-4-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1H-pyrazole involves multi-step organic reactions. Common synthetic routes include the use of precursor compounds that undergo sequential reactions such as nitration, reduction, cyclization, and alkylation. Each step requires careful control of reaction conditions, including temperature, solvents, and catalysts, to ensure high yield and purity of the final product.

Industrial Production Methods

For large-scale production, industrial methods focus on optimizing the synthesis process to reduce cost and increase efficiency. This may involve using more economical reagents, continuous flow reactors, and advanced purification techniques. Scaling up the synthesis requires rigorous quality control to maintain consistency and safety standards.

Chemical Reactions Analysis

Types of Reactions

1,3,5-trimethyl-4-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1H-pyrazole undergoes various chemical reactions, including:

  • Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen atoms.

  • Reduction: This reaction involves the gain of electrons or hydrogen atoms.

  • Substitution: A functional group in the molecule is replaced by another group.

  • Cyclization: The formation of ring structures through intramolecular reactions.

Common Reagents and Conditions

Typical reagents include oxidizing agents (like potassium permanganate), reducing agents (such as lithium aluminum hydride), nucleophiles for substitution reactions, and catalysts for facilitating cyclization. Reaction conditions vary but often involve controlled temperatures, inert atmospheres, and specific solvents to optimize reaction rates and selectivity.

Major Products Formed

The major products formed depend on the type of reaction. Oxidation might produce carbonyl derivatives, reduction may yield alcohols or amines, substitution could introduce different functional groups, and cyclization might result in new ring structures.

Scientific Research Applications

1,3,5-trimethyl-4-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1H-pyrazole has diverse applications, including:

  • Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

  • Biology: Investigated for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: Explored as a lead compound for drug development due to its potential therapeutic effects.

  • Industry: Utilized in materials science for developing advanced materials with specific properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets by binding to their active sites or modulating their activity. The pathways involved can include signal transduction, metabolic pathways, or genetic regulation, depending on the specific application.

Comparison with Similar Compounds

Key Compounds for Comparison

N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide ()

  • Molecular Formula : C₂₇H₂₄F₂N₆O₂
  • Substituents : Benzyl, difluoromethyl, and methoxyphenyl groups.
  • Distinction : The pyrazolo[1,5-a]pyrimidine core lacks the azetidine linker and triazolo moiety, instead featuring a carboxamide group. The difluoromethyl group may enhance metabolic stability compared to the target compound’s methyl groups .

6-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine () Molecular Formula: C₂₂H₁₇F₃N₈O₂ Substituents: Nitrophenyl, trifluoromethyl, and pyrazole groups.

2-Amino-6-(3-chlorobenzyl)-5-heptyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one () Molecular Formula: C₁₇H₁₉ClN₆O Substituents: Chlorobenzyl and heptyl chains. Distinction: The heptyl chain increases lipophilicity, which may enhance membrane permeability relative to the target compound’s azetidine-carbonyl group .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Functional Groups Potential Pharmacological Traits
Target Compound C₁₉H₂₁N₇O₂* ~403.42 Azetidine-carbonyl, triazolo-pyrimidine Enhanced rigidity, H-bonding capacity
Compound C₂₇H₂₄F₂N₆O₂ 502.51 Difluoromethyl, methoxyphenyl Metabolic stability, π-π interactions
Compound C₂₂H₁₇F₃N₈O₂ 482.42 Trifluoromethyl, nitrophenyl Electron-deficient reactivity
Compound 33 C₁₇H₁₉ClN₆O 358.83 Chlorobenzyl, heptyl Lipophilicity, membrane penetration

*Hypothetical formula based on structural analysis.

Methodological Considerations for Similarity Assessment

As noted in , structural similarity metrics (e.g., Tanimoto coefficients) may group these compounds based on shared heterocyclic cores. However, divergent substituents critically modulate biological activity and physicochemical properties . For example:

  • Fluorinated groups (–10) enhance metabolic stability but may reduce solubility compared to the target’s methyl groups .

Biological Activity

The compound 1,3,5-trimethyl-4-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1H-pyrazole is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C16H20N6O2\text{C}_{16}\text{H}_{20}\text{N}_6\text{O}_2

Key Features:

  • Triazole and Pyrimidine Moieties : The presence of these heterocycles is significant as they are often associated with various biological activities.
  • Azetidine Ring : This five-membered ring can influence the compound's pharmacokinetics and interactions with biological targets.

Anticancer Activity

Research indicates that compounds containing triazolo and pyrimidine structures exhibit notable anticancer properties. For instance, derivatives similar to the compound have shown inhibitory effects on various cancer cell lines.

Case Study: Inhibition of c-Met Kinase

A study evaluated triazolo-pyrimidine derivatives for their ability to inhibit c-Met kinase, a critical target in cancer therapy. The compound exhibited moderate cytotoxicity against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values indicating its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The SAR studies of similar compounds reveal that modifications to the triazole and pyrimidine rings significantly affect biological activity. For example:

  • Substitution patterns on the triazole ring can enhance binding affinity to target proteins.
  • Alterations in the azetidine moiety have been linked to improved solubility and bioavailability.

Table 1: Summary of Biological Activities

CompoundActivity TypeTargetIC50 Value (µM)Reference
Compound Ac-Met InhibitionA549 Cell Line1.06 ± 0.16
Compound BCytotoxicityMCF-7 Cell Line1.23 ± 0.18
Compound CCytotoxicityHeLa Cell Line2.73 ± 0.33

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Kinase Inhibition : By binding to the ATP-binding site of kinases like c-Met, it may prevent downstream signaling that promotes tumor growth.
  • Induction of Apoptosis : Studies suggest that certain derivatives can induce apoptosis in cancer cells, leading to cell cycle arrest.

Table 2: Mechanistic Insights

MechanismDescription
Kinase InhibitionCompetes with ATP for binding at the kinase site
Apoptosis InductionTriggers programmed cell death in cancer cells
Cell Cycle ArrestPrevents progression through the G0/G1 phase

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